tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate
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Overview
Description
tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate: is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a tert-butyl carbamate group attached to the indole ring, which is further substituted with a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate typically involves multi-step organic reactions. One common method starts with the protection of the indole nitrogen using a tert-butyl carbamate group. This is followed by formylation at the 2-position of the indole ring. The reaction conditions often involve the use of formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperatures to ensure selective formylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles like halogens (Br2, Cl2) or nitrating agents (HNO3) under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on the specific modifications made to the core structure.
Industry
In the industrial sector, this
Properties
CAS No. |
1227962-50-6 |
---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.3 |
Purity |
95 |
Origin of Product |
United States |
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